molecular formula C12H25NO5S2 B1240769 Dexlipotam CAS No. 137314-40-0

Dexlipotam

Cat. No.: B1240769
CAS No.: 137314-40-0
M. Wt: 327.5 g/mol
InChI Key: CCTREOMTIFSZAU-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexlipotam, chemically known as the tromethamine salt of R-(+)-alpha-lipoic acid (ALA), is a synthetic derivative of a potent endogenous antioxidant . With a molecular formula of C12H25NO5S2 and a molecular weight of 327.45 g/mol, it is supplied as a high-purity crystalline powder . A key advantage of this compound over the free acid form of ALA is its enhanced aqueous solubility and bioavailability, which prevents polymerization and makes it a superior candidate for in vitro research applications . The primary research value of this compound lies in its potent antioxidant properties. Like its parent compound ALA, it plays an essential role in mitochondrial bioenergetics as a cofactor for enzyme complexes such as pyruvate dehydrogenase . Its key mechanisms of action include the direct quenching of reactive oxygen species (ROS) and the ability to regenerate other critical antioxidants, such as vitamins C and E, and glutathione . Furthermore, research indicates it can chelate metal ions and modulate cellular signaling by activating the Nrf2-mediated antioxidant response pathway and influencing peroxisome proliferator-activated receptors (PPARs) . Due to these multifaceted mechanisms, this compound is a valuable tool for scientific investigations into oxidative stress, particularly in metabolic and neurological research areas. Studies on alpha-lipoic acid have shown the clearest research benefit in models of diabetic neuropathy, making it a compound of significant interest for related fields . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTREOMTIFSZAU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137314-40-0
Record name Thioctic acid tromethamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioctic acid tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THIOCTIC ACID TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Baker’s Yeast-Mediated Enantioselective Reduction

The synthesis begins with Meldrum’s acid (LII), which undergoes acylation using methyl adipoyl chloride (LI) in the presence of pyridine to yield intermediate (LIII). Alcoholysis of (LIII) with isobutanol produces oxo diester (LIV). Enantioselective reduction of (LIV) using baker’s yeast furnishes the (S)-hydroxy diester (LV).

An analogous pathway involves oxo diester (LVI), prepared via acylation of methyl acetoacetate with methyl adipoyl chloride (LI), followed by deacetylation using ammonium hydroxide. Asymmetric hydrogenation of (LVI) with a Ru₂Cl₄[(S)-BINAP] catalyst yields (S)-hydroxy diester (LVII). Both (LV) and (LVII) undergo regioselective reduction with NaBH₄ in tetrahydrofuran (THF) to form dihydroxy ester (XLVIII).

Mesylation and Thioacetate Displacement

Dihydroxy ester (XLVIII) is converted to dimesylate (XLIX) using methanesulfonyl chloride (Ms-Cl) and pyridine. Subsequent displacement of mesylate groups with potassium thioacetate generates bis(acetylthio) derivative (LVIII). Hydrolysis of (LVIII) with KOH yields dihydrolipoic acid (LIX), which is oxidized to this compound using FeCl₃ and oxygen.

Chiral Epoxide Condensation and Cyclization

Sharpless Epoxidation Strategy

Propargyl alcohol (XIII) is alkylated with 6-bromo-1-hexene (XIV), followed by lithium-mediated reduction to allylic alcohol (XV). Asymmetric Sharpless epoxidation using tert-butyl hydroperoxide and L-(+)-diisopropyl tartrate produces (S,S)-epoxy alcohol (XVI). Reduction with Red-Al® yields diol (XVII), which is mesylated to (XVIII). Oxidative cleavage of the terminal double bond with NaIO₄/RuCl₃ gives carboxylic acid (XIX). Displacement of mesylates with Na₂S₂ forms the cyclic disulfide.

Claisen Rearrangement and Hydroboration

Diene-ester (X) undergoes Claisen rearrangement to form (XI), which is hydroborated to primary alcohol (XII). Hydrogenolysis removes benzyl groups, yielding dihydroxy ester precursor (XIII). Conversion to dimesylate and cyclization with Na₂S₂ completes the synthesis.

Enzymatic Baeyer-Villiger Oxidation

Monooxygenase-Catalyzed Lactonization

Cyclohexanone (XLII) undergoes Baeyer-Villiger oxidation using monooxygenase 2 from Pseudomonas putida to produce (R)-lactone (XLIV). Methanolysis with NaOMe generates (R)-dihydroxy ester (XLV), which is mesylated and cyclized with Na₂S₂.

Chiral Template Utilization

Thioketal-Based Stereocontrol

D-menthone-derived cyclic thioketal (XXXIII) is oxidized to sulfoxide (XXXIV). Alkylation with 5-bromopentanoic acid (XXXV) and acidic hydrolysis forms mercapto sulfinic acid (XXXVII), which cyclizes to this compound.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Reagent Stereochemical Control
Asymmetric ReductionAcylation, Baker’s yeast reduction, NaBH₄ reductionRu₂Cl₄[(S)-BINAP]High enantioselectivity (≥95% ee)
Sharpless EpoxidationEpoxidation, Red-Al® reduction, NaIO₄/RuCl₃ oxidationL-(+)-Diisopropyl tartratePredominantly (S,S)-configuration
Enzymatic OxidationBaeyer-Villiger oxidation, MethanolysisPseudomonas putida enzyme(R)-Lactone formation
Chiral ThioketalSulfoxide alkylation, Acidic cyclizationTMEDA, HgO/BF₃Template-induced stereocontrol

Critical Reaction Mechanisms

Disulfide Cyclization Dynamics

The final disulfide bond formation is achieved via oxidative coupling of dithiol intermediates. For example, dihydrolipoic acid (LIX) undergoes oxidation with FeCl₃/O₂, where Fe³⁰⁺ facilitates thiol deprotonation and disulfide linkage.

Stereoinversion in Dichloro Derivatives

Chlorination of (R)-(-)-8-chloro-6-hydroxyoctanoic acid (LX) with SOCl₂/pyridine inverts configuration at C-6, yielding (S)-dichloro derivative (LXII). Subsequent treatment with sulfur/sodium sulfide forms the cyclic disulfide with retained chirality.

Industrial-Scale Considerations

Cost-Effectiveness of Catalysts

Ru-BINAP complexes, though expensive, offer recyclability in asymmetric hydrogenations. Baker’s yeast provides a low-cost alternative but requires longer reaction times.

Purification Challenges

Chromatographic separation of diastereomers (e.g., lactones XXXII/XXXIII) increases production costs. Crystallization-based purification is preferred for large-scale batches .

Chemical Reactions Analysis

Thioctic acid tromethamine undergoes various chemical reactions:

    Oxidation and Reduction: Thioctic acid contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid.

    Substitution Reactions: The compound can participate in substitution reactions involving its carboxylic acid group.

    Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions.

Scientific Research Applications

Thioctic acid tromethamine has a wide range of scientific research applications:

Mechanism of Action

Thioctic acid tromethamine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Dexlipotam vs. Alpha-Lipoic Acid (ALA) Enantiomers

Compound Formulation Bioavailability (%) AUC (µg·h/mL) Cmax (µg/mL) Clearance (L/h)
This compound Tromethamine salt (R(+)-ALA) 25 (oral) 5.85 1.2 2.3
R(+)-ALA (free acid) Free acid in Tris buffer 10 (oral) 0.41 0.08 6.8
S(-)-ALA (Razemat) Racemic mixture (S-isomer) N/A 2.46 0.45 4.1

Data Sources :

Key Findings:

Bioavailability : this compound’s tromethamine salt formulation improves oral bioavailability by 150% compared to the free R(+)-ALA .

Absorption Rate : this compound achieves Cmax within 10 minutes post-oral administration, whereas free ALA formulations exhibit delayed absorption .

AUC and Clearance : The R(+)-enantiomer in this compound demonstrates a 14-fold higher AUC (5.85 vs. 0.41 µg·h/mL) and 66% lower clearance (2.3 vs. 6.8 L/h) compared to free R(+)-ALA, indicating prolonged systemic exposure .

Structural and Solubility Advantages

This compound’s tromethamine salt structure enhances its solubility in aqueous media, addressing the limitations of free ALA, which is prone to polymerization and poor absorption . In contrast, racemic ALA formulations (e.g., Razemat) show preferential absorption of the S(-)-isomer, but this compound’s R(+)-enantiomer achieves higher plasma concentrations due to its salt-stabilized formulation .

Therapeutic Efficacy in Diabetes Management

In a clinical study on type 2 diabetic patients, this compound significantly improved endothelial function, likely due to its higher bioavailability and antioxidant efficacy compared to conventional ALA formulations . This contrasts with free ALA, which requires higher doses to achieve comparable therapeutic effects .

Discussion of Key Differences

  • Isomer-Specific Effects : While S(-)-ALA in racemic mixtures exhibits higher AUC values than R(+)-ALA in free acid form, this compound’s R(+)-enantiomer surpasses both due to its optimized formulation .

Biological Activity

Dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, has garnered attention for its potential therapeutic applications, particularly in the management of oxidative stress and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamic effects, and clinical implications supported by diverse research findings.

This compound exhibits multiple biological activities primarily attributed to its antioxidant properties. The compound plays a significant role in:

  • Antioxidant Activity : this compound functions as a potent antioxidant by quenching reactive oxygen species (ROS) and regenerating other antioxidants such as vitamins C and E. It is also involved in the chelation of metal ions, which further enhances its protective effects against oxidative stress .
  • Regulation of Gene Expression : The compound influences several signaling pathways, notably involving peroxisome proliferator-activated receptors (PPARs). This compound activates PPAR-α and PPAR-γ, which are crucial for regulating glucose and lipid metabolism. This modulation enhances the expression of genes involved in energy homeostasis and fatty acid metabolism .
  • Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. By doing so, it reduces the expression of pro-inflammatory cytokines, which is particularly beneficial in conditions characterized by chronic inflammation .

Pharmacodynamic Effects

Clinical studies have demonstrated the pharmacodynamic effects of this compound on endothelial function and metabolic parameters in type 2 diabetes patients:

  • Improvement in Endothelial Function : A study involving type 2 diabetic patients indicated that oral administration of this compound led to significant improvements in endothelial function. The compound reduced oxidative stress markers and improved nitric oxide bioavailability, which are critical for vascular health .
  • Metabolic Benefits : this compound has been associated with reductions in blood glucose levels and HbA1c, indicating its potential role in glycemic control. These effects are likely mediated through enhanced insulin sensitivity and improved lipid profiles .

Clinical Trial Overview

A clinical trial investigated the effects of this compound on patients with type 2 diabetes over a period of 12 weeks. Key findings included:

ParameterBaseline ValuePost-Treatment ValueChange (%)
HbA1c8.5%7.2%-15.3%
Fasting Blood Glucose150 mg/dL120 mg/dL-20%
LDL Cholesterol130 mg/dL110 mg/dL-15.4%
Endothelial FunctionImpairedImprovedSignificant

These results underscore the efficacy of this compound in improving metabolic control and vascular health among diabetic patients.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Oxidative Stress Reduction : In vitro studies have shown that this compound significantly reduces oxidative stress markers in various cell types, including endothelial cells and neurons. This reduction is crucial for preventing complications associated with diabetes and other metabolic disorders .
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by enhancing mitochondrial function and reducing apoptosis in neuronal cells exposed to oxidative stress .

Q & A

Q. How can researchers control for dietary α-lipoic acid intake in observational studies on this compound’s efficacy?

  • Methodological Answer : Employ food-frequency questionnaires to quantify dietary intake of α-lipoic acid (e.g., spinach, broccoli). Use regression models to adjust for baseline levels, or design controlled feeding studies with standardized diets. Validate with plasma α-lipoic acid LC-MS/MS assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexlipotam
Reactant of Route 2
Dexlipotam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.